Cas no 28122-84-1 (Benzenecarbothioicacid, 4-nitro-, S-(4-methylphenyl) ester)
28122-84-1 structure
Product Name:Benzenecarbothioicacid, 4-nitro-, S-(4-methylphenyl) ester
Numero CAS:28122-84-1
MF:C14H11NO3S
MW:273.307042360306
CID:277160
PubChem ID:34166
Update Time:2025-04-19
Benzenecarbothioicacid, 4-nitro-, S-(4-methylphenyl) ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenecarbothioicacid, 4-nitro-, S-(4-methylphenyl) ester
- S-(4-Methylphenyl) 4-nitrobenzenecarbothioate
- 4-nitro-thiob
- 4-Nitro-thiobenzoesaeure-S-p-tolylester
- 4-nitrothiobenzoic acid S-p-tolyl ester
- AC1L1R2O
- BENZOIC ACID, p-NITROTHIO-, S-(p-TOLYL) ESTER
- Benzoic acid, p-nitrothio-, S-p-tolyl ester
- BRN 2507646
- LS-38047
- p-Nitrothiobenzoesaeure-S-p-tolylester
- S-(p-methylphenyl) p-nitrothiobenzoate
- S-(p-Tolyl) p-nitrothiobenzoate
- s-(4-Methylphenyl)4-nitrobenzenecarbothioate
- DTXSID50182401
- AKOS024333282
- 4-09-00-01399 (Beilstein Handbook Reference)
- 4-Nitro-thiobenzoic acid S-p-tolyl ester
- S-(p-Tolyl) 4-nitrothiolbenzoate
- 28122-84-1
- Benzenecarbothioic acid, 4-nitro-, S-(4-methylphenyl) ester
- LMFTVBRXQOQHQC-UHFFFAOYSA-N
- S-(4-Methylphenyl) 4-nitrobenzenecarbothioate #
- p-Nitrothiobenzoic acid S-p-tolyl ester
-
- Inchi: 1S/C14H11NO3S/c1-10-2-8-13(9-3-10)19-14(16)11-4-6-12(7-5-11)15(17)18/h2-9H,1H3
- Chiave InChI: LMFTVBRXQOQHQC-UHFFFAOYSA-N
- Sorrisi: S(C(C1C=CC(=CC=1)[N+](=O)[O-])=O)C1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 273.04603
- Massa monoisotopica: 273.046
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 326
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 88.2A^2
- XLogP3: 4.1
Proprietà sperimentali
- Densità: 1.33
- Punto di ebollizione: 427.2°Cat760mmHg
- Punto di infiammabilità: 212.2°C
- Indice di rifrazione: 1.649
- PSA: 60.21
Benzenecarbothioicacid, 4-nitro-, S-(4-methylphenyl) ester Letteratura correlata
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
28122-84-1 (Benzenecarbothioicacid, 4-nitro-, S-(4-methylphenyl) ester) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso